4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)thiosemicarbazide
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Overview
Description
4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both aromatic and heterocyclic rings in its structure contributes to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)thiosemicarbazide typically involves the reaction of 2-methylphenyl isothiocyanate with thiophene-2-carboxylic acid hydrazide. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.
Industry: May be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)thiosemicarbazide is not fully understood. it is believed to interact with various molecular targets, such as enzymes or receptors, leading to the inhibition of specific biological pathways. For example, its anticancer activity may be due to the inhibition of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)semicarbazide: Similar structure but lacks the sulfur atom in the thiosemicarbazide group.
4-(2-Methylphenyl)-1-(furan-2-carbonyl)thiosemicarbazide: Similar structure but with a furan ring instead of a thiophene ring.
4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)hydrazide: Similar structure but lacks the thiosemicarbazide group.
Uniqueness
The presence of both the 2-methylphenyl and thiophene-2-carbonyl groups in 4-(2-Methylphenyl)-1-(thiophene-2-carbonyl)thiosemicarbazide makes it unique compared to other similar compounds. This combination of aromatic and heterocyclic rings, along with the thiosemicarbazide group, contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(thiophene-2-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS2/c1-9-5-2-3-6-10(9)14-13(18)16-15-12(17)11-7-4-8-19-11/h2-8H,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBGBXIJMKPAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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